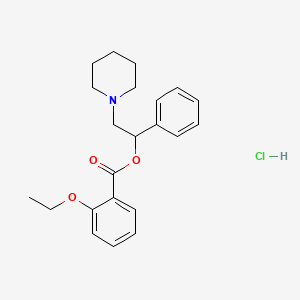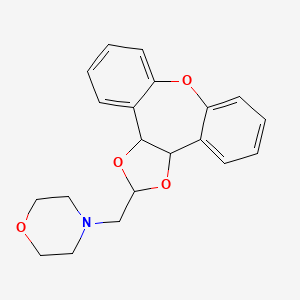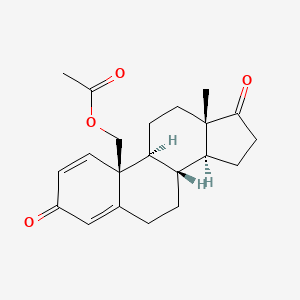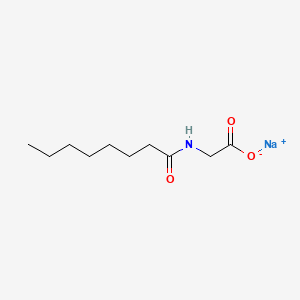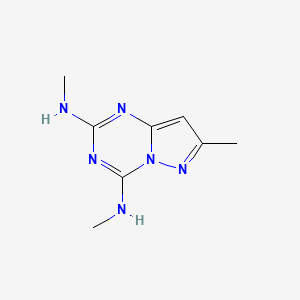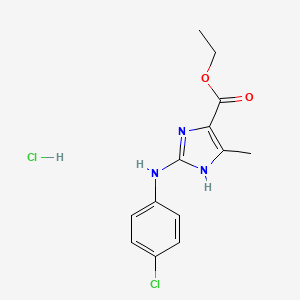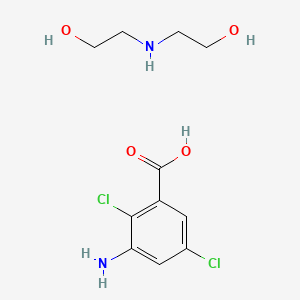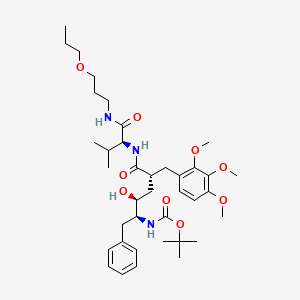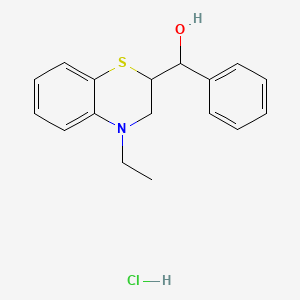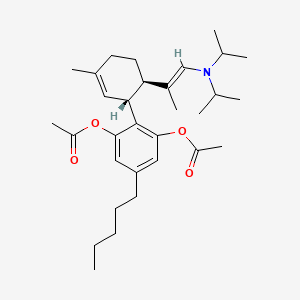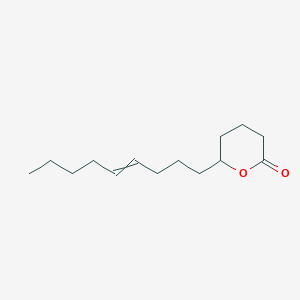
9-Tetradecen-5-olide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Tetradecen-5-olide: is a chemical compound with the molecular formula C14H24O2 . It is a type of lactone, specifically a delta-lactone, which is characterized by a ring structure containing an oxygen atom. This compound is known for its strong fatty, fruit-like aroma and is commonly used as a flavoring agent in the food industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Tetradecen-5-olide typically involves the dehydration and cyclization of 5-hydroxy-9Z-tetradecenic acid . This process can be achieved through various methods, including the use of dehydrating agents and specific reaction conditions to promote the formation of the lactone ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The specific methods used can vary, but they generally involve similar principles of dehydration and cyclization, often optimized for efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Tetradecen-5-olide can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the lactone into other functional groups, such as alcohols.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but they often involve catalysts or specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
9-Tetradecen-5-olide has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of lactone chemistry and reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in drug delivery systems or as a bioactive compound.
Industry: Beyond its use as a flavoring agent, this compound is also explored for its potential in creating new materials or as a precursor in chemical synthesis
Mécanisme D'action
The mechanism by which 9-Tetradecen-5-olide exerts its effects can vary depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, as a flavoring agent, it binds to olfactory receptors, eliciting a sensory response. In other contexts, it may act as a signaling molecule, modulating cellular processes .
Comparaison Avec Des Composés Similaires
5-Tetradecen-13-olide: Another delta-lactone with a similar structure but differing in the position of the double bond.
Gephyromantolide A: A macrolide found in certain frog species, structurally related to 9-Tetradecen-5-olide
Uniqueness: this compound is unique due to its specific structure and the position of its double bond, which confer distinct chemical properties and biological activities. Its strong fatty, fruit-like aroma makes it particularly valuable as a flavoring agent, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
15456-70-9 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
6-non-4-enyloxan-2-one |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h5-6,13H,2-4,7-12H2,1H3 |
Clé InChI |
JAJFALMXCYETOU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCC1CCCC(=O)O1 |
Densité |
0.921-0.952 (20°) |
Description physique |
Clear colourless liquid; Strong fatty fruit-like aroma |
Solubilité |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
